molecular formula C18H19NO5S B4007378 [2-(4-Methylphenyl)-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate

[2-(4-Methylphenyl)-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate

Cat. No.: B4007378
M. Wt: 361.4 g/mol
InChI Key: GEKZCJDAWKDHIP-UHFFFAOYSA-N
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Description

[2-(4-Methylphenyl)-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate is a complex organic compound characterized by its unique structure, which includes both a ketone and a sulfonamide group

Properties

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-13-3-7-15(8-4-13)17(20)12-24-18(21)11-19-25(22,23)16-9-5-14(2)6-10-16/h3-10,19H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKZCJDAWKDHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)CNS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methylphenyl)-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate typically involves a multi-step process. One common method starts with the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate 2-(4-methylphenyl)-2-oxoethyl acetate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methylphenyl)-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Methylphenyl)-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonamide groups. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its sulfonamide group is known for its antibacterial properties, making it a candidate for the development of new antibiotics.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials that require specific functional groups for their properties.

Mechanism of Action

The mechanism of action of [2-(4-Methylphenyl)-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate involves its interaction with biological targets through its sulfonamide group. This group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The ketone group can also participate in various biochemical pathways, adding to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Similar in structure but with a methoxy group instead of a sulfonamide group.

    2-Aminoethyl methacrylate: Contains an amino group and a methacrylate group, used in polymer synthesis.

Uniqueness

What sets [2-(4-Methylphenyl)-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate apart is the combination of the ketone and sulfonamide groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(4-Methylphenyl)-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate
Reactant of Route 2
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[2-(4-Methylphenyl)-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate

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